molecular formula C6H3N5 B183946 Tetrazolo[1,5-a]pyridine-8-carbonitrile CAS No. 40306-97-6

Tetrazolo[1,5-a]pyridine-8-carbonitrile

Katalognummer B183946
CAS-Nummer: 40306-97-6
Molekulargewicht: 145.12 g/mol
InChI-Schlüssel: DVFBBMNOLAGSCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its unique chemical structure makes it a valuable tool for drug discovery.

Wirkmechanismus

The mechanism of action of tetrazolo[1,5-a]pyridine-8-carbonitrile involves the inhibition of PDE4, which results in the elevation of intracellular levels of cyclic AMP (cAMP). This, in turn, leads to the activation of protein kinase A (PKA), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Biochemische Und Physiologische Effekte

Tetrazolo[1,5-a]pyridine-8-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of tetrazolo[1,5-a]pyridine-8-carbonitrile is its unique chemical structure, which makes it a valuable tool for drug discovery. Its inhibitory activity against PDE4 makes it a potential therapeutic agent for various diseases. However, the limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of tetrazolo[1,5-a]pyridine-8-carbonitrile. One potential direction is the development of more potent and selective PDE4 inhibitors based on its chemical structure. Additionally, the potential use of this compound as a therapeutic agent for inflammatory disorders and cancer should be further explored. Finally, the development of novel synthetic methods for the production of tetrazolo[1,5-a]pyridine-8-carbonitrile should be investigated to overcome its limitations.

Synthesemethoden

The synthesis of tetrazolo[1,5-a]pyridine-8-carbonitrile involves the reaction of 3-aminopyridine with sodium azide and carbon tetrachloride. This reaction leads to the formation of 3-azidopyridine, which is then reacted with copper (I) cyanide to form tetrazolo[1,5-a]pyridine-8-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Tetrazolo[1,5-a]pyridine-8-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes, including phosphodiesterase 4 (PDE4), which is implicated in several diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders. Additionally, this compound has shown potent antitumor activity against several cancer cell lines.

Eigenschaften

CAS-Nummer

40306-97-6

Produktname

Tetrazolo[1,5-a]pyridine-8-carbonitrile

Molekularformel

C6H3N5

Molekulargewicht

145.12 g/mol

IUPAC-Name

tetrazolo[1,5-a]pyridine-8-carbonitrile

InChI

InChI=1S/C6H3N5/c7-4-5-2-1-3-11-6(5)8-9-10-11/h1-3H

InChI-Schlüssel

DVFBBMNOLAGSCW-UHFFFAOYSA-N

SMILES

C1=CN2C(=NN=N2)C(=C1)C#N

Kanonische SMILES

C1=CN2C(=NN=N2)C(=C1)C#N

Andere CAS-Nummern

40306-97-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.